Cas no 2548982-31-4 (6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one structure
2548982-31-4 structure
商品名:6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
CAS番号:2548982-31-4
MF:C15H16F2N6O
メガワット:334.323948860168
CID:5311233
PubChem ID:168003560

6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
    • 2548982-31-4
    • 6-Cyclopropyl-5-fluoro-2-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone
    • インチ: 1S/C15H16F2N6O/c16-10-7-18-14(19-8-10)22-3-5-23(6-4-22)15-20-12(9-1-2-9)11(17)13(24)21-15/h7-9H,1-6H2,(H,20,21,24)
    • InChIKey: BEZYACTZWUCXRD-UHFFFAOYSA-N
    • ほほえんだ: C1(N2CCN(C3=NC=C(F)C=N3)CC2)=NC(C2CC2)=C(F)C(=O)N1

計算された属性

  • せいみつぶんしりょう: 334.13536548g/mol
  • どういたいしつりょう: 334.13536548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 562
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 74Ų

じっけんとくせい

  • 密度みつど: 1.64±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 488.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 9.11±0.50(Predicted)

6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6783-7978-15mg
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
15mg
$133.5 2023-09-07
Life Chemicals
F6783-7978-5mg
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
5mg
$103.5 2023-09-07
Life Chemicals
F6783-7978-10mg
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
10mg
$118.5 2023-09-07
Life Chemicals
F6783-7978-5μmol
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
5μmol
$94.5 2023-09-07
Life Chemicals
F6783-7978-40mg
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
40mg
$210.0 2023-09-07
Life Chemicals
F6783-7978-50mg
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
50mg
$240.0 2023-09-07
Life Chemicals
F6783-7978-2μmol
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
2μmol
$85.5 2023-09-07
Life Chemicals
F6783-7978-25mg
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
25mg
$163.5 2023-09-07
Life Chemicals
F6783-7978-75mg
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
75mg
$312.0 2023-09-07
Life Chemicals
F6783-7978-3mg
6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2548982-31-4
3mg
$94.5 2023-09-07

6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one 関連文献

6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-oneに関する追加情報

Introduction to 6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one and Its Significance in Modern Medicinal Chemistry

6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one, identified by its CAS number 2548982-31-4, represents a compound of considerable interest in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents. The compound's unique scaffold, incorporating both cyclopropyl and fluoro substituents, alongside a piperazine moiety linked to a fluoropyrimidine unit, positions it as a promising candidate for further investigation.

The structural features of 6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one are not merely academic curiosities but are strategically designed to interact with biological targets in a specific manner. The presence of the fluoro group is particularly noteworthy, as fluorine atoms are frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. In this context, the 5-fluoropyrimidin-2-yl moiety serves as a key pharmacophore, contributing to the compound's interaction with biological receptors and enzymes.

Furthermore, the piperazine ring in the molecule introduces a secondary amine functionality, which is well-documented for its ability to modulate neurotransmitter systems. Piperazine derivatives have been extensively explored in the development of drugs targeting conditions such as depression, schizophrenia, and anxiety disorders. The integration of this moiety into the 6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one scaffold suggests potential therapeutic applications in central nervous system (CNS) disorders, where precise modulation of neuronal activity is essential.

Recent advancements in computational chemistry and drug design methodologies have enabled researchers to predict the binding interactions of molecules like 6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one with biological targets with unprecedented accuracy. These computational approaches have been instrumental in identifying novel lead compounds and optimizing their structures for improved efficacy and reduced side effects. The integration of machine learning algorithms has further enhanced the predictive power of these methods, allowing for more rapid screening of large chemical libraries.

The synthesis of 6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-y l]-3,4-dihydropyrimidin - 4 - one presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it possible to construct such molecules with greater efficiency and precision. For instance, transition-metal-catalyzed cross-coupling reactions have revolutionized the construction of heterocyclic compounds like this one. These reactions provide a powerful tool for introducing diverse functional groups into molecular frameworks while maintaining high selectivity and yield.

The pharmacological profile of 6-cyclopropyl - 5 - fluoro - 2 - [ 4 - ( 5 - fluoropyrimidin - 2 - yl ) piperazin - 1 - yl ] - 3 , 4 - dihydropyrimidin - 4 - one is currently under investigation in several preclinical studies. Initial results suggest that the compound exhibits promising activity against a range of therapeutic targets. Notably, its interaction with enzymes involved in DNA repair mechanisms has been observed, which may have implications for cancer therapy. Additionally, its potential role in modulating neurotransmitter release has been explored in models of CNS disorders.

The development of novel therapeutic agents is often hampered by issues related to drug resistance and off-target effects. However, compounds like 6-cyclopropyl - 5 - fluoro - 2 - [ 4 - ( 5 - fluoropyrimidin - 2 - yl ) piperazin - 1 - yl ] - 3 , 4 - dihydropyrimidin - 4 - one offer a ray of hope by addressing these challenges through innovative chemical design. By carefully selecting substituents such as the cyclopropyl and fluoro groups, researchers can fine-tune the pharmacokinetic properties of drug candidates to minimize resistance mechanisms while maximizing therapeutic efficacy.

In conclusion,6-cyclopropyl – 5 – fluoro – 2 – [ 4 – ( 5 – fluoropyrimidin – 2 – yl ) piperazin – 1 – yl ] – 3 , 4 – dihydropyrimidin – 4 – one, with its CAS number 2548982–31–4, represents a significant advancement in medicinal chemistry. Its unique structural features and promising pharmacological properties position it as a valuable candidate for further research and development. As our understanding of biological systems continues to evolve,compounds like this one will play an increasingly important role in the discovery and development of novel therapeutics that address unmet medical needs.

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